![molecular formula C20H20N4O4 B4584949 N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)
N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Overview
Description
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the acetylamino group (NHCOCH3) and the methoxy group (OCH3) suggest that this compound might have interesting chemical properties, as these groups can participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or an ester to form the amide bond. The methoxyphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group would result in a planar structure around the carbonyl group due to the sp2 hybridization of the carbonyl carbon .Chemical Reactions Analysis
Amides can participate in a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines, and they can also undergo reactions at the carbonyl group, such as reduction to form amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group would likely make this compound soluble in polar solvents .Scientific Research Applications
Drug Design and Synthesis
The compound is structurally related to acetanilide derivatives, which are known for their pharmacological properties. It can be utilized in the design and synthesis of new drugs due to its potential bioactive scaffold. The presence of the acetylamino group suggests it could be a precursor in synthesizing compounds with analgesic and antipyretic properties, similar to acetanilide .
Neutron Capture Therapy
Boronic acids and their esters, which share functional group similarities with the compound, are considered for new drug designs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy. This therapy is a type of cancer treatment that targets and destroys cancer cells more selectively .
Multi-Component Chemical Reactions
The compound may participate in multi-component chemical reactions (MCRs), which are highly valued in organic chemistry for the rapid assembly of complex molecules. These reactions are efficient, save time, and reduce the need for raw materials, which is beneficial for high-throughput synthesis in medicinal chemistry .
Molecular Diversity in Drug Discovery
Due to its complex structure, the compound could be used in creating diverse molecular libraries. These libraries are crucial in drug discovery programs where a wide variety of molecules are screened for biological activity. The oxadiazole moiety, in particular, is a common feature in molecules with diverse pharmacological activities .
Analytical Chemistry
In analytical chemistry, derivatives of acetanilide, which are structurally related to the compound, are used as standards or reagents in various chemical analyses. The compound’s unique structure could make it a candidate for developing new analytical reagents or protocols .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13(25)21-14-7-9-15(10-8-14)22-18(26)11-12-19-23-20(24-28-19)16-5-3-4-6-17(16)27-2/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHELQXVWKHQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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